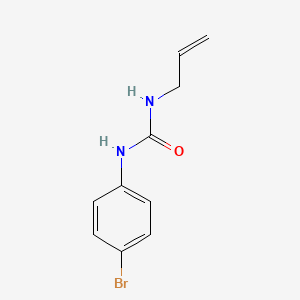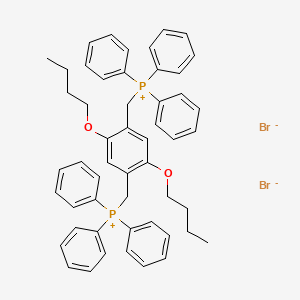
((2 5-Dibutoxy-1 4-phenylene)bis(methyl&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&): est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence de deux groupes butoxy liés à un cycle phénylène, qui est lui-même lié à des groupes méthyle. Sa formule moléculaire est C52H54Br2O2P2 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&) implique généralement la réaction du 2,5-dibutoxy-1,4-dibromobenzène avec la triphénylphosphine dans des conditions spécifiques. La réaction est effectuée dans un solvant tel que le toluène ou le dichlorométhane, et le mélange est chauffé pour favoriser la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&) subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Hydrure de sodium dans le diméthylformamide (DMF) comme solvant.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de recherche scientifique
((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&) a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Investigé pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie: Utilisé dans la production de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action de ((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,5-Diméthoxy-1,4-phénylène bis(méthyl&)
- 2,5-Diéthoxy-1,4-phénylène bis(méthyl&)
- 2,5-Dipropoxy-1,4-phénylène bis(méthyl&)
Unicité
((2,5-Dibutoxy-1,4-phénylène)bis(méthyl&) est unique en raison de ses substituants butoxy spécifiques, qui confèrent des propriétés physiques et chimiques distinctes par rapport à ses analogues. Ces propriétés le rendent particulièrement adapté à certaines applications, telles que la synthèse de polymères et de matériaux spécialisés.
Propriétés
Numéro CAS |
229494-69-3 |
|---|---|
Formule moléculaire |
C52H54Br2O2P2 |
Poids moléculaire |
932.7 g/mol |
Nom IUPAC |
[2,5-dibutoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C52H54O2P2.2BrH/c1-3-5-37-53-51-39-44(42-56(48-31-19-10-20-32-48,49-33-21-11-22-34-49)50-35-23-12-24-36-50)52(54-38-6-4-2)40-43(51)41-55(45-25-13-7-14-26-45,46-27-15-8-16-28-46)47-29-17-9-18-30-47;;/h7-36,39-40H,3-6,37-38,41-42H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
LHEGSMNQXYNSFP-UHFFFAOYSA-L |
SMILES canonique |
CCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



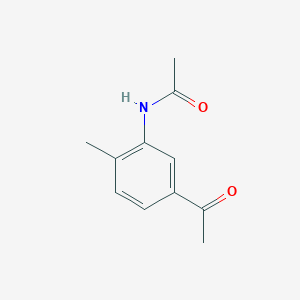

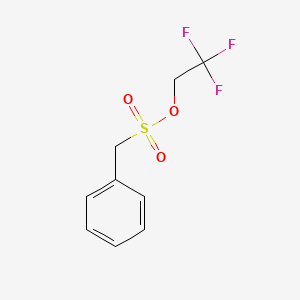
![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)



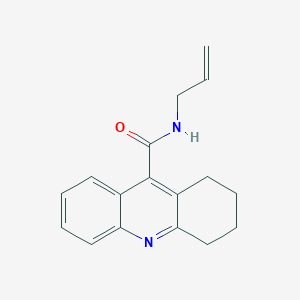
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)


